4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3(4H)-one core fused with a 1,2,4-oxadiazole moiety. The benzoxazinone scaffold is substituted at position 4 with a methyl group linked to a 3-(4-chlorophenyl)-1,2,4-oxadiazole ring and at position 7 with a methyl group.
The synthesis of such compounds typically involves coupling reactions between benzoxazinone derivatives and functionalized oxadiazoles. For instance, substituted oxadiazoles are often prepared via cyclization of amidoximes with carboxylic acid derivatives, followed by alkylation or nucleophilic substitution to attach the benzoxazinone core .
Properties
IUPAC Name |
4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNKGZNUMYNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of the compound includes a benzo[b][1,4]oxazine core fused with an oxadiazole moiety. The presence of the 4-chlorophenyl group enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 363.81 g/mol.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study involving various derivatives demonstrated that these compounds can inhibit cell proliferation across multiple cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including colon and lung adenocarcinomas .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 92.4 |
| Compound B | A549 (Lung) | 85.0 |
| Compound C | MCF7 (Breast) | 78.5 |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Specifically, it has been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are critical in various physiological processes including cancer progression and metabolic regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Growth Factors : By targeting growth factor receptors, the compound can hinder tumor growth.
- Enzyme Inhibition : It disrupts key enzymes involved in cancer cell proliferation and survival.
- Interaction with Nucleic Acids : The oxadiazole moiety may interact directly with DNA or RNA, leading to apoptosis in malignant cells .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where the target compound was assessed for its cytotoxic effects on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance its anticancer efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring in the target compound is substituted with a 4-chlorophenyl group. This substituent distinguishes it from analogs with different aryl or alkyl groups:
Key Insights :
- Hybrid systems, such as oxadiazole-triazole derivatives, exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Variations on the Benzoxazinone Core
The 7-methyl group on the benzoxazinone core influences electronic and steric properties. Comparisons with other substituents include:
Key Insights :
- Methyl groups at position 7 (as in the target compound) may reduce steric hindrance compared to bulkier substituents (e.g., piperazine-linked chains), favoring membrane permeability .
- Polar substituents like carboxamides improve aqueous solubility but may compromise blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
